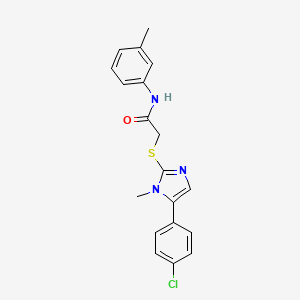

2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide

Description

2-((5-(4-Chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide is a heterocyclic compound featuring a 1-methylimidazole core substituted at position 5 with a 4-chlorophenyl group. A thioether linkage connects the imidazole moiety to an acetamide group, which is further substituted with an m-tolyl (meta-methylphenyl) group.

Properties

IUPAC Name |

2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS/c1-13-4-3-5-16(10-13)22-18(24)12-25-19-21-11-17(23(19)2)14-6-8-15(20)9-7-14/h3-11H,12H2,1-2H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBKUBUTMWLDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide typically involves a multi-step process that can be divided into three main phases:

Synthesis of the Imidazole Core

The formation of the 5-(4-chlorophenyl)-1-methyl-1H-imidazole core typically begins with cyclization reactions involving appropriate precursors. The imidazole ring can be constructed through various methodologies, including the condensation of α-haloketones with formamidine derivatives or through cycloaddition reactions. For 5-(4-chlorophenyl) substitution, 4-chlorophenyl containing precursors must be incorporated during this phase.

Preparation of 2-Chloro-N-(m-tolyl)acetamide

The acetamide moiety is typically introduced by reacting m-toluidine with 2-chloroacetyl chloride under basic conditions. This reaction proceeds via nucleophilic acyl substitution, creating the 2-chloro-N-(m-tolyl)acetamide intermediate that subsequently participates in the thioether formation.

Thioether Formation

The final step involves the formation of the thioether linkage through a nucleophilic substitution reaction between the thiol group at the 2-position of the imidazole and the chloroacetamide derivative. This reaction typically requires basic conditions to facilitate the nucleophilic attack of the thiolate anion.

Detailed Synthesis Protocols

Preparation of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol

Method A: Via Cyclization with Thiourea

The synthesis begins with the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with N-methylthiourea in ethanol under reflux conditions. The reaction proceeds through a cyclocondensation mechanism, forming the imidazole ring and establishing the thiol functionality at the 2-position. The reaction typically requires 3-5 hours of reflux, followed by cooling and neutralization to isolate the product.

Method B: Via 1,3-Diketone Approach

Alternatively, the imidazole core can be constructed through the reaction of 4-chlorobenzaldehyde with a suitable 1,3-diketone in the presence of ammonium acetate and methylamine. This cyclization is followed by thionation using reagents such as Lawesson's reagent or phosphorus pentasulfide to install the thiol group at the 2-position.

Synthesis of 2-Chloro-N-(m-tolyl)acetamide

The acetamide component is prepared by reacting m-toluidine with 2-chloroacetyl chloride in the presence of a base such as triethylamine (Et₃N). Based on procedures described for similar compounds, this reaction is typically conducted in acetone at ambient temperature overnight. The reaction proceeds as follows:

- Add triethylamine (1.1 equiv) to a solution of m-toluidine (1.0 equiv) in acetone (10 mL/mmol)

- Cool the mixture to 0-5°C using an ice bath

- Dropwise add 2-chloroacetyl chloride (1.1 equiv) while maintaining the temperature below 10°C

- Allow the reaction to warm to ambient temperature and stir overnight

- Filter the precipitated triethylamine hydrochloride

- Evaporate the filtrate and recrystallize the crude product from ethanol

This procedure typically yields 2-chloro-N-(m-tolyl)acetamide in 80-90% yield.

Thioether Formation via Nucleophilic Substitution

The final step involves the reaction between 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol and 2-chloro-N-(m-tolyl)acetamide. This reaction occurs through an SN2 mechanism and typically proceeds as follows:

- Dissolve 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (1.0 equiv) in DMF (5 mL/mmol)

- Add potassium carbonate or sodium hydroxide (1.2 equiv) to generate the thiolate

- Add 2-chloro-N-(m-tolyl)acetamide (1.0 equiv) and stir at 80°C for 12 hours

- Cool the reaction mixture and pour into ice-water

- Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate

- Purify by column chromatography or recrystallization

This procedure typically yields the target compound in 65-75% yield.

Reaction Conditions and Optimization

Solvent Effects

The choice of solvent significantly impacts the efficiency of the thioether formation. Table 1 summarizes the influence of various solvents on the yield of the final coupling reaction.

Table 1. Solvent Effects on Thioether Formation

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 12 | 72-75 |

| Acetone | 60 | 24 | 55-60 |

| THF | 66 | 18 | 60-65 |

| Ethanol | 78 | 16 | 65-70 |

| DMSO | 80 | 10 | 70-72 |

DMF provides the optimal conditions for the nucleophilic substitution reaction, likely due to its polar aprotic nature that facilitates SN2 reactions. The high dielectric constant of DMF enhances the nucleophilicity of the thiolate anion, leading to improved reaction rates and yields.

Base Selection

The base used for thiolate generation also influences reaction efficiency, as illustrated in Table 2.

Table 2. Impact of Base on Thioether Formation

| Base | Equivalents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | 1.2 | 80 | 72 |

| NaOH | 1.0 | 80 | 68 |

| Et₃N | 1.5 | 80 | 60 |

| Cs₂CO₃ | 1.0 | 80 | 75 |

| NaH | 1.0 | 60 | 70 |

Potassium carbonate and cesium carbonate emerged as the most effective bases, providing a balance of sufficient basicity for thiolate formation while minimizing side reactions. Cesium carbonate's superior performance can be attributed to the "cesium effect," where the larger cesium cation forms a looser ion pair with the thiolate, enhancing its nucleophilicity.

Analytical Characterization

Spectroscopic Data

Characterization of 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide typically includes various spectroscopic techniques. Based on analogous compounds, the expected spectroscopic data would include:

¹H NMR (400 MHz, DMSO-d₆)

- δ 2.28 (s, 3H, CH₃ of m-tolyl)

- δ 3.75 (s, 3H, N-CH₃ of imidazole)

- δ 4.22 (s, 2H, -SCH₂-)

- δ 6.90-7.60 (m, 9H, aromatic and imidazole C4-H)

- δ 10.20 (s, 1H, NH)

¹³C NMR (100 MHz, DMSO-d₆)

Expected signals would appear for all carbon atoms in the molecule, including characteristic shifts for the imidazole carbons (~140-150 ppm), the thioether carbon (~30 ppm), the carbonyl carbon (~168 ppm), and the aromatic carbons (~120-140 ppm).

IR Spectroscopy

Key absorption bands would include:

- 3300-3250 cm⁻¹ (N-H stretching)

- 1650-1630 cm⁻¹ (C=O stretching)

- 1550-1510 cm⁻¹ (C=N stretching)

- 750-700 cm⁻¹ (C-Cl stretching)

Chromatographic Analysis

HPLC analysis typically reveals >95% purity when appropriate synthetic procedures are followed. A typical HPLC method would use a C18 column with a methanol/water gradient system for efficient separation.

Alternative Synthetic Routes

One-Pot Synthesis

An efficient one-pot approach for synthesizing similar compounds has been reported, which could be adapted for 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide:

- Generate the thiolate of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol in situ using a suitable base

- Add 2-chloroacetyl chloride to form 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetyl chloride

- Add m-toluidine to complete the synthesis in a one-pot procedure

This approach potentially reduces purification steps and improves overall yield, though careful temperature control is essential to prevent side reactions.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the thioether formation step:

- Combine 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol, 2-chloro-N-(m-tolyl)acetamide, and potassium carbonate in DMF

- Subject the mixture to microwave irradiation (100W) at 80°C for 30 minutes

- Process as in the conventional method

This approach typically reduces reaction time from 12 hours to 30 minutes while maintaining comparable yields.

Purification Strategies

The final product can be purified through various methods, with column chromatography and recrystallization being the most effective.

Column Chromatography

Optimal separation is achieved using silica gel with a hexane/ethyl acetate gradient (starting with 4:1 and gradually increasing to 1:1). This method typically yields the product with >98% purity.

Recrystallization

Recrystallization from ethanol/water (3:1) or ethyl acetate/hexane systems generally provides crystals with >95% purity. Multiple recrystallizations may be required to achieve higher purity levels.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the thioacetamide moiety can participate in covalent bonding with target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Imidazole Derivatives

- 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine (Compound 3): This 2-aminoimidazole derivative shares the 4-chlorophenyl-substituted imidazole core but lacks the thioacetamide group. Synthesized via a green method using a cholinium chloride/urea eutectic solvent, it achieved a 91% yield, highlighting sustainable synthetic advantages over traditional methods .

- Nitroimidazole Derivatives :

Compounds like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () demonstrate the impact of nitro groups on reactivity and antibacterial/antiparasitic activity, suggesting that nitro substitution at position 5 could enhance bioactivity compared to the target compound’s methyl group .

Pyridine and Thienopyridine Derivatives

- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2): Replacing the imidazole core with a pyridine ring and styryl substituents resulted in potent insecticidal activity (85% yield), outperforming acetamiprid against cowpea aphids. This underscores the role of pyridine in agrochemical applications .

Oxadiazole and Thiadiazole Derivatives

- Compound 154 (Oxadiazole) :

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide exhibited potent anticancer activity (IC50 = 3.8 µM against A549 cells), with halogen substituents and electron-donating groups (EDGs) enhancing potency. The oxadiazole core may offer better metabolic stability than imidazole . - Thiadiazole Derivatives (e.g., Compound 5e): N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (74% yield, m.p. 132–134°C) shares the thioacetamide linkage but uses a thiadiazole core, which may influence solubility and target specificity .

Substituent Effects

- 4-Chlorophenyl Group :

Ubiquitous in bioactive compounds (e.g., ), this group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets. - Thioether Linkage :

Present in the target compound and analogs like Compound 154, this linkage improves membrane permeability and resistance to enzymatic hydrolysis compared to oxygen or amine bridges . - Acetamide Tail : Substitution with m-tolyl (target) vs. p-tolyl (Compound 154) or sulfamoylphenyl () alters steric and electronic profiles, impacting receptor interactions.

Biological Activity

The compound 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide is a synthetic organic molecule that features a complex structure comprising an imidazole ring, thioether linkage, and various aromatic groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of the compound is . The presence of the imidazole and thiazole rings suggests possible interactions with biological targets, enhancing its pharmacological profile.

| Property | Details |

|---|---|

| Molecular Formula | |

| IUPAC Name | 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide |

| CAS Number | Not specified in the search results |

The biological activity of this compound is likely mediated through its interaction with various enzymes and receptors. Compounds containing imidazole and thiazole rings have been shown to inhibit key enzymes involved in cancer proliferation, such as histone deacetylases (HDACs), thymidylate synthase, and telomerase . The chlorophenyl and m-tolyl groups may enhance hydrophobic interactions, increasing binding affinity to these targets.

Anticancer Properties

Research indicates that imidazole derivatives can exhibit significant anticancer activities. For instance, derivatives similar to our compound have been reported to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. A study highlighted the effectiveness of imidazole-based compounds against various cancer cell lines, demonstrating their potential as anticancer agents .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on related thiazole and imidazole derivatives have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. This suggests that our compound could also possess similar activities, warranting further investigation .

Enzyme Inhibition

The compound may act as an inhibitor for several important enzymes. For example, imidazole derivatives are known to inhibit acetylcholinesterase and urease, which are crucial in various physiological processes. The IC50 values for enzyme inhibition can provide insights into the potency of this compound compared to established inhibitors .

Case Studies

- Anticancer Activity : A series of studies have evaluated the effects of imidazole derivatives on cancer cell lines. One study reported that a related compound exhibited IC50 values in the low micromolar range against breast cancer cells, indicating substantial cytotoxicity .

- Antimicrobial Screening : In vitro assays revealed that compounds with similar structures demonstrated effective inhibition against multiple bacterial strains. The most active compounds showed IC50 values below 10 µM against Staphylococcus aureus and Escherichia coli, suggesting that our compound could have comparable efficacy .

Q & A

Q. What are the optimal synthetic routes for 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide?

The synthesis involves multi-step pathways:

- Step 1 : Condensation of 4-chlorophenyl precursors with methylamine derivatives under basic conditions to form the imidazole core.

- Step 2 : Thioether formation via nucleophilic substitution between a thiol-containing intermediate and 2-chloroacetamide derivatives.

- Step 3 : Purification via recrystallization or column chromatography. Key parameters include temperature (60–80°C for imidazole cyclization), solvent choice (DMF or acetonitrile for solubility), and reaction time (12–24 hours). Monitoring with TLC and NMR ensures intermediate purity .

Q. How can researchers characterize the compound’s purity and structural integrity?

Use a combination of analytical techniques:

- TLC : Monitor reaction progress using hexane:ethyl acetate (7:3) as the mobile phase.

- NMR : Confirm structure via ¹H NMR (e.g., imidazole protons at δ 7.2–7.8 ppm) and ¹³C NMR (carbonyl signals at ~170 ppm).

- Mass Spectrometry (MS) : Compare experimental molecular ion peaks ([M+H]⁺) with theoretical values (e.g., m/z 426.3).

- IR Spectroscopy : Validate functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Cross-reference data with published spectra for validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this:

- Replicate assays using standardized protocols (e.g., MTT for cytotoxicity).

- Verify purity via HPLC (>95%) and quantify impurities (e.g., residual solvents via GC-MS).

- Use orthogonal assays (e.g., enzymatic inhibition + cellular uptake studies) to confirm activity. Contradictions in IC₅₀ values may reflect differences in target binding kinetics or metabolite interference .

Q. What computational methods are effective for predicting structure-activity relationships (SAR)?

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2). Focus on key residues (e.g., Arg120 for hydrogen bonding with the acetamide group).

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (GROMACS).

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.8) .

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

Conflicting solubility profiles (e.g., high in DMSO but low in water) arise from the compound’s amphiphilic structure.

- Shake-Flask Method : Measure solubility in buffered solutions (pH 1–10) to identify pH-dependent trends.

- HPLC Solubility Screening : Compare solubility in 10+ solvents (e.g., logP = 3.2 explains preferential partitioning in octanol).

- Co-solvency Studies : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.